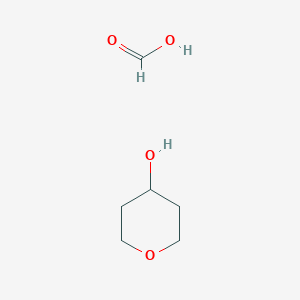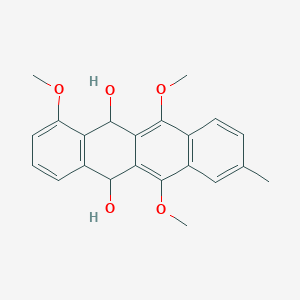
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- is a complex organic compound with the molecular formula C18H14O2. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- involves multiple steps, typically starting from simpler aromatic compounds. The process often includes:
Aromatic substitution reactions: to introduce methoxy groups.
Hydrogenation reactions: to reduce double bonds.
Oxidation reactions: to form diol groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces double bonds to single bonds.
Substitution: Replaces hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated hydrocarbons .
Scientific Research Applications
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal transduction: Modulating signaling pathways within cells.
Gene expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dihydronaphthacene
- 5,12-Dihydrotetracene
- Dihydronaphthacene
Uniqueness
What sets 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- apart from similar compounds is its specific arrangement of methoxy and hydroxyl groups, which confer unique chemical and biological properties .
Properties
CAS No. |
629655-48-7 |
|---|---|
Molecular Formula |
C22H22O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,6,11-trimethoxy-8-methyl-5,12-dihydrotetracene-5,12-diol |
InChI |
InChI=1S/C22H22O5/c1-11-8-9-12-14(10-11)22(27-4)17-18(21(12)26-3)20(24)16-13(19(17)23)6-5-7-15(16)25-2/h5-10,19-20,23-24H,1-4H3 |
InChI Key |
LXTGGEBVFXXBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3C(C4=C(C=CC=C4OC)C(C3=C2OC)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
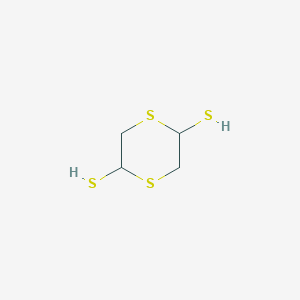
![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)
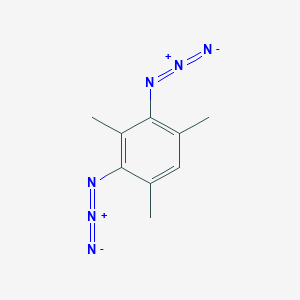
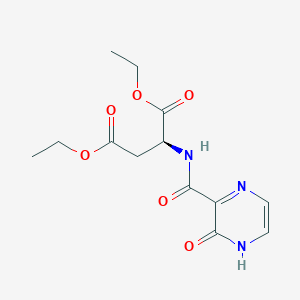
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)

![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
